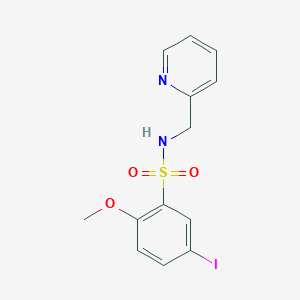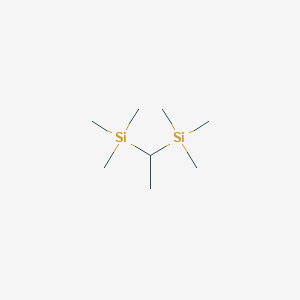
Silane, ethylidenebis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanes are a group of chemical compounds that contain silicon and hydrogen atoms. They have various applications in industries, including in coatings, adhesives, and sealants. Silane, ethylidenebis[trimethyl-] is a specific type of silane that has gained attention in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Silane, ethylidenebis[trimethyl-], has various scientific research applications. It is used as a surface modifier in the production of nanoparticles and in the preparation of functionalized surfaces. It has also been studied for its potential use in drug delivery systems and as a catalyst in organic reactions.
Mecanismo De Acción
Silane, ethylidenebis[trimethyl-], has a unique mechanism of action due to its ability to form covalent bonds with various surfaces. This allows it to modify the surface properties of materials, such as increasing hydrophobicity or enhancing adhesion. In drug delivery systems, silane, ethylidenebis[trimethyl-], can be used to modify the surface of nanoparticles, improving their stability and targeting specific tissues.
Efectos Bioquímicos Y Fisiológicos
Silane, ethylidenebis[trimethyl-], has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is biocompatible and does not cause significant toxicity in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, ethylidenebis[trimethyl-], has several advantages for lab experiments. It is a versatile compound that can modify the surface properties of various materials, making it useful in a wide range of applications. However, it can be challenging to work with due to its reactivity and flammability.
Direcciones Futuras
There are several future directions for research on silane, ethylidenebis[trimethyl-]. One potential area of study is its use in drug delivery systems, where it could be used to target specific tissues and improve the stability of nanoparticles. Additionally, it could be studied for its potential use in catalysis and in the production of functionalized surfaces. Further research is needed to fully understand its properties and potential applications.
Conclusion
Silane, ethylidenebis[trimethyl-], is a unique compound with various scientific research applications. Its ability to modify the surface properties of materials makes it useful in a wide range of applications, including in drug delivery systems and catalysis. While there is still much to learn about its properties and potential applications, it is clear that silane, ethylidenebis[trimethyl-], has significant potential in the field of materials science and beyond.
Métodos De Síntesis
Silane, ethylidenebis[trimethyl-], is synthesized by reacting ethylene with trimethylaluminum in the presence of a catalyst. The reaction produces ethylidenebis[trimethylaluminum], which is then hydrolyzed to produce silane, ethylidenebis[trimethyl-].
Propiedades
Número CAS |
18406-29-6 |
|---|---|
Nombre del producto |
Silane, ethylidenebis[trimethyl- |
Fórmula molecular |
C8H22Si2 |
Peso molecular |
174.43 g/mol |
Nombre IUPAC |
trimethyl(1-trimethylsilylethyl)silane |
InChI |
InChI=1S/C8H22Si2/c1-8(9(2,3)4)10(5,6)7/h8H,1-7H3 |
Clave InChI |
GKIUEOYVBPCFJP-UHFFFAOYSA-N |
SMILES |
CC([Si](C)(C)C)[Si](C)(C)C |
SMILES canónico |
CC([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



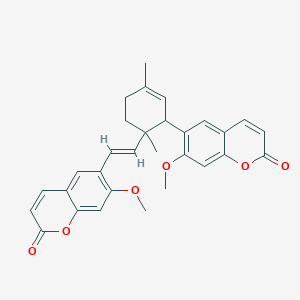
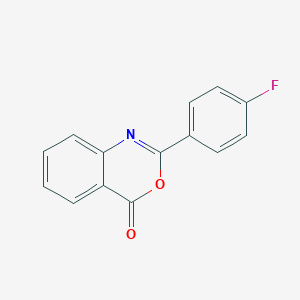
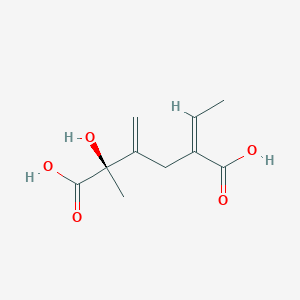
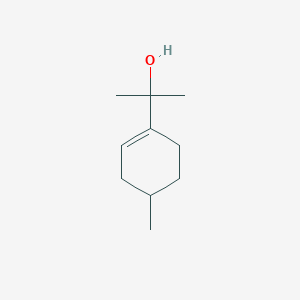
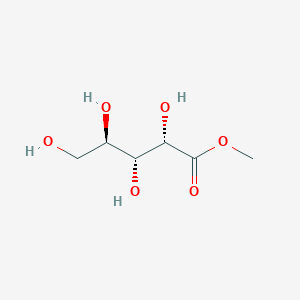
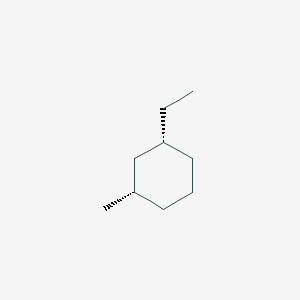
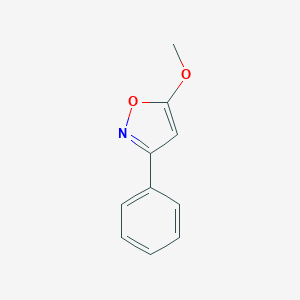
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
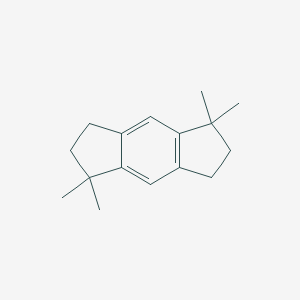
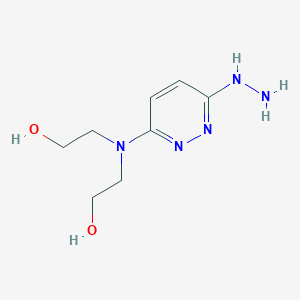
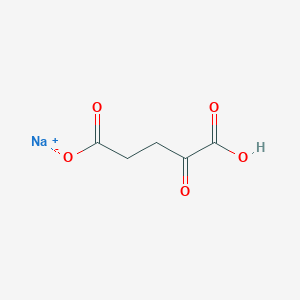
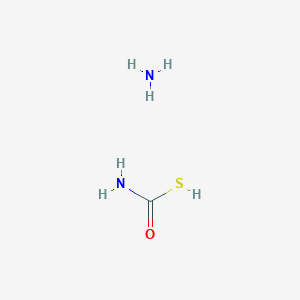
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
